molecular formula C19H16ClN3O2S2 B2886268 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326806-37-4

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2886268
CAS No.: 1326806-37-4
M. Wt: 417.93
InChI Key: PHYJLJUEPBWJJA-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a complex organic compound that belongs to the class of pyrimido[5,4-c][2,1]benzothiazine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a benzothiazine ring. The presence of a chlorobenzyl group and a sulfanyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the benzothiazine moiety: This step involves the cyclization of the intermediate product to form the benzothiazine ring.

    Attachment of the chlorobenzyl group: This is usually done via nucleophilic substitution reactions.

    Oxidation to form the dioxide: The final step involves the oxidation of the sulfanyl group to form the 5,5-dioxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the bicyclic structure.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide can be compared with other similar compounds, such as:

    Pyrimido[1,2-a]benzimidazoles: These compounds have a similar bicyclic structure but differ in their specific substituents and biological activities.

    Benzothiazine derivatives: These compounds share the benzothiazine ring but may have different substituents and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c1-2-23-16-10-6-4-8-14(16)18-17(27(23,24)25)11-21-19(22-18)26-12-13-7-3-5-9-15(13)20/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYJLJUEPBWJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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